![molecular formula C10H13N5O B3016658 1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol CAS No. 1341835-26-4](/img/structure/B3016658.png)

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

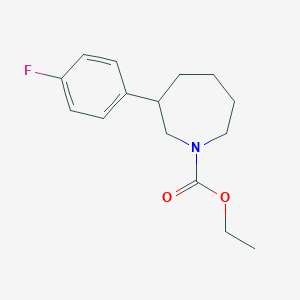

“1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol” is a compound that has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . It’s part of a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol” includes a [1,2,4]triazolo[4,3-a]pyrazine nucleus . The structure–activity relationship of triazolo[4,3-a]pyrazine derivatives was preliminarily analyzed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution . In the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C .Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.25 . Its IUPAC name is 1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl-3-piperidinol . The InChI code is 1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2 .科学的研究の応用

- Researchers have synthesized a series of novel triazolo [4,3-a]pyrazine derivatives, including this compound, and evaluated their antibacterial properties . Some of these derivatives exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial activity, comparable to the first-line agent ampicillin.

- The [1,2,4]triazolo[4,3-a]pyrazine platform serves as a valuable building block in medicinal chemistry . Researchers have developed efficient methods to access derivatives from readily available reagents. These compounds can be further explored for drug development.

- Derivatives bearing the [1,2,4]triazolo[4,3-a]pyrazine scaffold were investigated for their inhibitory activities against c-Met/VEGFR-2 kinases . Understanding their effects on these kinases may contribute to cancer research and targeted therapy.

- In vitro studies evaluated the antiproliferative activities of [1,2,4]triazolo[4,3-a]pyrazine derivatives against various cell lines . Investigating their impact on cell growth and viability provides insights into potential therapeutic applications.

Antibacterial Activity

Medicinal Chemistry Building Blocks

c-Met Kinase Inhibition

Antiproliferative Effects

作用機序

Target of Action

Similar triazolo-pyrazine derivatives have been reported to bind with the p300/cbp-associated factor (pcaf), which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It’s suggested that similar compounds may interact with their targets through aromatic nucleophilic substitution . The compound may bind to its target, leading to changes in the target’s function and potentially influencing cellular processes .

Biochemical Pathways

Similar compounds have been found to exhibit antibacterial activities, suggesting they may interfere with bacterial growth and replication pathways .

Pharmacokinetics

The compound’s molecular weight (21925) suggests it may have favorable absorption and distribution characteristics .

Result of Action

Similar compounds have shown moderate to good antibacterial activities against both gram-positive and gram-negative bacterial strains .

Action Environment

Similar compounds are typically stored at room temperature, suggesting they may be stable under normal environmental conditions .

Safety and Hazards

将来の方向性

The compound and its derivatives have shown promising results in inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro . This suggests potential for future research and development in medicinal chemistry. Further studies could explore the compound’s potential as a therapeutic agent, its specificity, and its toxicity.

特性

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c16-8-2-1-4-14(6-8)9-10-13-12-7-15(10)5-3-11-9/h3,5,7-8,16H,1-2,4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJBBQJAYHCKAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(4-fluorophenoxy)phenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B3016584.png)

![1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B3016585.png)

![N-[cyano(thiophen-3-yl)methyl]-2-(2-cyclohexylacetamido)propanamide](/img/structure/B3016586.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B3016587.png)

![tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/no-structure.png)

![Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3016589.png)

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B3016597.png)